molecular formula C15H11N3O5S B2582202 Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone CAS No. 339015-75-7

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone

Cat. No.: B2582202
CAS No.: 339015-75-7
M. Wt: 345.33
InChI Key: IQOTUNFRBZLVEJ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone is a complex organic compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound, in particular, features a unique structure that includes a nitrophenyl group, an oxadiazole ring, and a phenyl sulfone moiety, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the oxadiazole ring and sulfone moiety can participate in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone: can be compared with other sulfones and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group, oxadiazole ring, and sulfone moiety in a single molecule allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

5-(2-methylsulfonylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S/c1-24(21,22)13-5-3-2-4-12(13)15-16-14(17-23-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOTUNFRBZLVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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